molecular formula C14H18N2O2 B11863333 2-Methyl-3-ethylaminomethyl-4-hydroxy-6-methoxyquinoline CAS No. 65273-89-4

2-Methyl-3-ethylaminomethyl-4-hydroxy-6-methoxyquinoline

Cat. No.: B11863333
CAS No.: 65273-89-4
M. Wt: 246.30 g/mol
InChI Key: XNHOSIBAPQOBIL-UHFFFAOYSA-N
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Description

3-((Ethylamino)methyl)-6-methoxy-2-methylquinolin-4(1H)-one is a quinoline derivative known for its diverse applications in various scientific fields. This compound features a quinoline core substituted with an ethylamino group, a methoxy group, and a methyl group, making it a unique structure with potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Ethylamino)methyl)-6-methoxy-2-methylquinolin-4(1H)-one typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Substitution Reactions:

    Methoxylation and Methylation: The methoxy and methyl groups are introduced through electrophilic substitution reactions using methanol and methyl iodide, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((Ethylamino)methyl)-6-methoxy-2-methylquinolin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ethylamine, methanol, and methyl iodide under reflux conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

3-((Ethylamino)methyl)-6-methoxy-2-methylquinolin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role as a pharmacophore in drug design.

    Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 3-((Ethylamino)methyl)-6-methoxy-2-methylquinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    6-Methoxyquinoline: Lacks the ethylamino and methyl groups.

    2-Methylquinoline: Lacks the ethylamino and methoxy groups.

Uniqueness

3-((Ethylamino)methyl)-6-methoxy-2-methylquinolin-4(1H)-one is unique due to the presence of all three substituents (ethylamino, methoxy, and methyl) on the quinoline core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

65273-89-4

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

3-(ethylaminomethyl)-6-methoxy-2-methyl-1H-quinolin-4-one

InChI

InChI=1S/C14H18N2O2/c1-4-15-8-12-9(2)16-13-6-5-10(18-3)7-11(13)14(12)17/h5-7,15H,4,8H2,1-3H3,(H,16,17)

InChI Key

XNHOSIBAPQOBIL-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(NC2=C(C1=O)C=C(C=C2)OC)C

Origin of Product

United States

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